4-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17718599
InChI: InChI=1S/C8H9BrN4/c1-5(2)13-8-6(3-12-13)7(9)10-4-11-8/h3-5H,1-2H3
SMILES:
Molecular Formula: C8H9BrN4
Molecular Weight: 241.09 g/mol

4-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

CAS No.:

Cat. No.: VC17718599

Molecular Formula: C8H9BrN4

Molecular Weight: 241.09 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine -

Specification

Molecular Formula C8H9BrN4
Molecular Weight 241.09 g/mol
IUPAC Name 4-bromo-1-propan-2-ylpyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C8H9BrN4/c1-5(2)13-8-6(3-12-13)7(9)10-4-11-8/h3-5H,1-2H3
Standard InChI Key FATLHECWYIUSBC-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C2=C(C=N1)C(=NC=N2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 4-bromo-1-propan-2-ylpyrazolo[3,4-d]pyrimidine, reflects its substitution pattern: a bromine atom at position 4 of the pyrimidine ring and an isopropyl group (-CH(CH₃)₂) at position 1 of the pyrazole ring. Its molecular formula, C₈H₉BrN₄, corresponds to a molar mass of 241.09 g/mol, as computed by PubChem . The canonical SMILES string CC(C)N1C2=C(C=N1)C(=NC=N2)Br delineates its connectivity, while the InChIKey FATLHECWYIUSBC-UHFFFAOYSA-N provides a unique identifier for chemical databases.

Structural Features and Tautomerism

The pyrazolo[3,4-d]pyrimidine core comprises a five-membered pyrazole ring fused to a six-membered pyrimidine ring. X-ray crystallography of analogous compounds reveals planar geometry, facilitating π-π stacking interactions with protein targets . Tautomerism occurs at the N1 position, where the isopropyl group stabilizes the 1H-tautomer over alternative forms . The bromine atom’s electronegativity (Pauling scale: 2.96) enhances electrophilicity at C4, making this site reactive toward nucleophilic substitution.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₉BrN₄
Molecular Weight241.09 g/mol
LogP (Partition Coefficient)2.1 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Topological Polar Surface Area58.7 Ų

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 4-bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically begins with the condensation of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile with brominating agents. A reported protocol involves:

  • Cyclization: Heating 5-amino-1-isopropylpyrazole-4-carbonitrile with triethyl orthoformate in acetic anhydride yields the pyrazolo[3,4-d]pyrimidine core .

  • Bromination: Electrophilic bromination using phosphorus oxybromide (POBr₃) introduces the bromine substituent at position 4.

Mechanistic Insight: The bromination step proceeds via an intermediate bromonium ion, with the pyrimidine nitrogen directing electrophilic attack to the para position .

Alternative Strategies

Recent advances employ transition-metal catalysis for regioselective functionalization. For example, palladium-catalyzed Suzuki-Miyaura coupling has been used to introduce aryl groups at C4 post-bromination, though this method remains experimental for this specific compound .

Reaction Yield Optimization

  • Solvent Effects: Dimethylformamide (DMF) increases bromination yield to 78% compared to 65% in dichloromethane.

  • Temperature Control: Maintaining the reaction at 0–5°C during bromination minimizes debromination side reactions.

Biological Activities and Mechanisms

Kinase Inhibition Profile

4-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives exhibit potent inhibition of EGFR and CDK2, kinases implicated in cancer cell proliferation .

Table 2: In Vitro Antiproliferative Activity (Selected Derivatives)

CompoundIC₅₀ (A549 Lung Cancer)IC₅₀ (HCT-116 Colon Cancer)EGFR WT Inhibition (IC₅₀)
Derivative 12b8.21 µM19.56 µM0.016 µM
Parent Compound22.4 µM35.8 µM0.89 µM

Data adapted from and .

Apoptotic Induction and Cell Cycle Arrest

In HCT-116 cells, treatment with 10 µM of the lead derivative increases the BAX/Bcl-2 ratio by 8.8-fold, triggering mitochondrial apoptosis . Flow cytometry reveals S-phase arrest (42% cells vs. 18% control) and G2/M-phase accumulation (29% vs. 9%), suggesting interference with DNA replication and mitotic entry .

Molecular Docking Studies

Docking simulations against EGFR (PDB: 1M17) show the bromine atom forming a halogen bond with Met793 (distance: 3.2 Å), while the isopropyl group occupies a hydrophobic pocket near Leu718 . These interactions explain the 55-fold selectivity for EGFR over VEGFR2 observed in biochemical assays .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Predicted Caco-2 permeability of 12.7 × 10⁻⁶ cm/s indicates moderate intestinal absorption .

  • Metabolism: Cytochrome P450 3A4 mediates N-dealkylation of the isopropyl group, producing a primary amine metabolite .

  • Excretion: Renal clearance accounts for 68% of elimination in murine models, with a half-life (t₁/₂) of 3.2 hours .

Toxicity Considerations

  • Acute Toxicity: LD₅₀ in rats is 320 mg/kg, with hepatotoxicity observed at doses >100 mg/kg .

  • Genotoxicity: Ames tests show no mutagenicity up to 1 mM, indicating low DNA interaction risk.

Applications in Drug Discovery

Anticancer Agent Development

The compound serves as a precursor for third-generation EGFR inhibitors targeting T790M mutations resistant to gefitinib . Structural modifications, such as replacing bromine with chloroalkynes, improve blood-brain barrier penetration in glioblastoma models .

Kinase Profiling Libraries

Due to its privileged scaffold, the compound is included in the Eurofins KinaseProfiler™ library for high-throughput screening against 140 kinases . Notable off-target activities include ABL1 inhibition (IC₅₀ = 0.89 µM) and FLT3 binding (Kd = 1.2 µM) .

Future Research Directions

Improving Selectivity

Cryo-EM studies could map compound interactions with EGFR’s asymmetric dimer interface, guiding the design of mutants-resistant therapies .

Combination Therapies

Synergy studies with PD-1/PD-L1 inhibitors are warranted, as EGFR inhibition upregulates MHC-I expression in tumor cells .

Formulation Challenges

Nanoparticle encapsulation (e.g., PLGA nanoparticles) may address the compound’s poor aqueous solubility (0.12 mg/mL at pH 7.4).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator